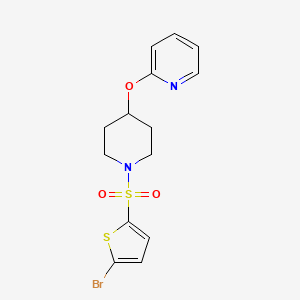

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S2/c15-12-4-5-14(21-12)22(18,19)17-9-6-11(7-10-17)20-13-3-1-2-8-16-13/h1-5,8,11H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMRPOLMRYVNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, including the formation of the bromothiophene moiety, the sulfonylation of the piperidine ring, and the coupling of these intermediates with the pyridine ring. Common synthetic routes may include:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to form 5-bromothiophene.

Sulfonylation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Piperidine Functionalization: The piperidine ring is functionalized with the sulfonylated bromothiophene.

Coupling with Pyridine: Finally, the functionalized piperidine is coupled with pyridine under appropriate conditions, such as using a base like potassium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The target compound has a lower molecular weight (~402 g/mol) compared to analogs in (~476–522 g/mol), which may improve bioavailability .

- Sulfonyl Substituents : The 5-bromothiophen-2-yl group distinguishes the target compound from phenyl-based sulfonyl derivatives (e.g., 6m–6o). Thiophene’s smaller aromatic system and sulfur atom may alter electronic properties compared to benzene rings .

- Melting Points : The target compound’s melting point is unreported, but shows higher melting points (268–287°C) for pyridine derivatives with nitro or bromo substituents, likely due to stronger intermolecular interactions from polar groups .

Electronic and Pharmacological Implications

- Bromine vs. Chlorine/Trifluoromethyl : Bromine’s larger atomic radius and polarizability could enhance halogen bonding in target recognition, a feature absent in 6m (CF₃) and 6n (Cl) .

- Thiophene vs.

- Biological Activity : While lacks pharmacological data for 6m–6o, trifluoromethyl (6m) and methoxy (6o) groups are associated with improved blood-brain barrier penetration and solubility, respectively. The target compound’s bromothiophene moiety may favor interactions with hydrophobic enzyme pockets .

Biological Activity

The compound 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a novel chemical entity characterized by its unique structural features, which include a piperidine ring, a sulfonyl group, and a bromothiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.24 g/mol. The presence of the bromothiophene and sulfonyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.24 g/mol |

| CAS Number | 496778-02-0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may act as an electrophilic center, allowing the compound to interact with nucleophilic sites on enzymes.

- Receptor Modulation : The piperidine ring can engage with hydrophobic pockets in proteins, potentially modulating receptor activity.

- Antimicrobial and Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties and cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial activity. For instance, studies on related sulfonamide derivatives demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonyl moiety plays a crucial role in their bioactivity .

Anticancer Properties

Case studies have explored the cytotoxic effects of similar piperidine derivatives on cancer cell lines. For example, compounds containing bromine substituents have been noted for enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231). These studies utilized assays to evaluate cell viability and apoptosis, revealing significant cytotoxic effects .

Research Findings

A detailed examination of research findings related to this compound includes:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can reaction efficiency be improved?

- Methodology : Multi-step synthesis typically involves reacting 5-bromothiophen-2-yl sulfonyl chloride with a piperidine derivative (e.g., 4-hydroxypiperidine) under basic conditions (e.g., NaOH in dichloromethane). Subsequent coupling with a pyridine derivative is performed in polar solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or column chromatography .

- Optimization : Adjust solvent polarity (e.g., ethanol for higher selectivity) and temperature gradients to reduce side reactions. Catalytic agents like p-toluenesulfonic acid may enhance yields in coupling steps .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Structural Confirmation : Use -NMR and -NMR to verify proton and carbon environments, particularly the sulfonyl-piperidine and pyridine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

- Purity Assessment : TLC with UV visualization or HPLC with a C18 column (acetonitrile/water gradient) detects impurities. Melting point analysis ensures crystalline consistency .

Q. How does the bromothiophene moiety influence the compound’s chemical reactivity?

- Role of Bromine : The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (EAS) reactivity at the thiophene ring’s 3-position. It also enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

- Stability Considerations : Bromine’s steric bulk may slow hydrolysis of the sulfonyl group but requires anhydrous conditions during synthesis to prevent dehalogenation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodology : Synthesize analogs by modifying the pyridine ring (e.g., introducing methyl or trifluoromethyl groups) or replacing the bromothiophene with other heterocycles (e.g., chlorothiophene). Evaluate bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values .

- Data Interpretation : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the sulfonyl group). Correlate logP and polar surface area (PSA) with cellular permeability .

Q. What strategies resolve contradictions in reported toxicity or bioactivity data for this compound?

- Addressing Data Gaps : Conduct in vitro toxicity profiling using HepG2 or HEK293 cell lines for cytotoxicity (MTT assay) and Ames testing for mutagenicity. Cross-validate with ecotoxicology models (e.g., Daphnia magna LC) if environmental exposure is a concern .

- Troubleshooting : Variability may arise from impurity profiles; re-test batches with ≥99% purity (HPLC-validated) and standardize assay protocols (e.g., ATP quantification for viability) .

Q. How can computational modeling predict pharmacokinetic properties and target engagement?

- In Silico Tools : Use SwissADME to predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like G-protein-coupled receptors .

- Validation : Compare predictions with in vitro PAMPA (parallel artificial membrane permeability assay) and microsomal stability data. Adjust substituents (e.g., methoxy groups) to improve metabolic resistance .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Risks : Racemization at the piperidine oxygen during coupling steps. Mitigate by using chiral catalysts (e.g., BINOL-phosphoric acid) or low-temperature conditions (−20°C) .

- Process Analytics : Implement in-line FTIR to monitor stereochemistry in real time. Opt for flow chemistry systems to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.